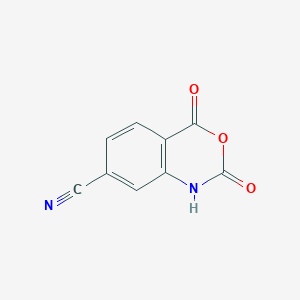![molecular formula C15H12N2O B12856098 N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide CAS No. 893738-75-5](/img/structure/B12856098.png)
N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound characterized by the presence of a cyano group attached to a biphenyl structure, which is further linked to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromo-3’-cyano[1,1’-biphenyl] with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines .
Aplicaciones Científicas De Investigación
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3’-Cyano[1,1’-biphenyl]-3-yl)acetamide
- N-(3’-Cyano[1,1’-biphenyl]-2-yl)acetamide
Uniqueness
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the specific positioning of the cyano group on the biphenyl structure. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .
Propiedades
Número CAS |
893738-75-5 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-[4-(3-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-16/h2-9H,1H3,(H,17,18) |
Clave InChI |
FHKFLQVGMBHFDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
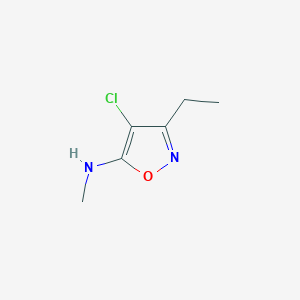
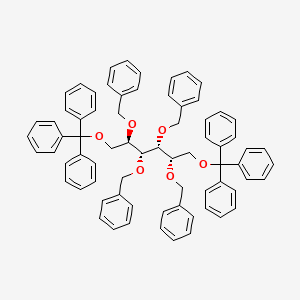

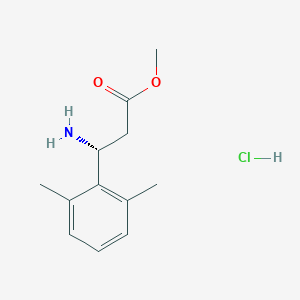
![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
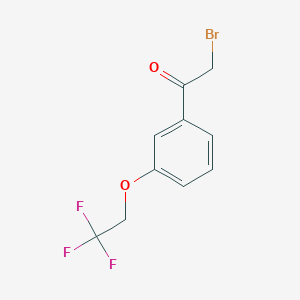
![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
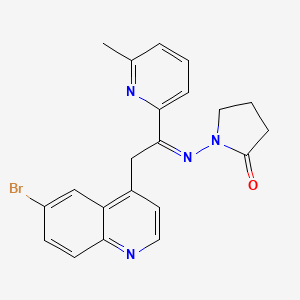
![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)

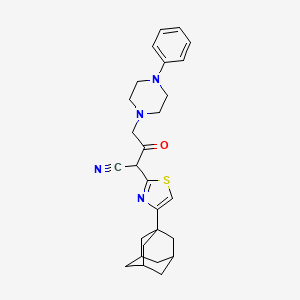
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
